molecular formula C75H107N21O18S B1591421 Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide CAS No. 53697-27-1

Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide

Cat. No. B1591421
CAS RN: 53697-27-1
M. Wt: 1622.8 g/mol
InChI Key: NMMSXFAQJQPZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide is a useful research compound. Its molecular formula is C75H107N21O18S and its molecular weight is 1622.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Properties

  • Syntheses of Peptides Related to Corticotropin : A study by Otsuka et al. (1966) discusses the synthesis of peptides related to the N-terminal structure of corticotropin, including methods for creating peptides with specific amino acid sequences resembling parts of corticotropin, a hormone involved in stress response and adrenal gland function. This research highlights techniques for peptide synthesis that could be applicable to the peptide (Otsuka et al., 1966).

  • Development of Lantibiotics : Ortega et al. (2014) provide insights into the mechanism of lantibiotic dehydratases like NisB, which are involved in the synthesis of antimicrobial peptides with thioether bonds. The study explores the role of aminoacyl-tRNA in the formation of dehydroamino acids within lantibiotics, shedding light on the enzymatic processes that could potentially relate to the synthesis or modification of complex peptides like the one (Ortega et al., 2014).

Biological Activities and Applications

  • Peptide Hormone Analogs : The synthesis of hormone analogs, such as those for luteinizing hormone-releasing hormone (LH-RH) by Shigezane et al. (1975), demonstrates the creation of peptide derivatives for potential therapeutic applications. These analogs are designed to mimic or modulate hormonal activities, which could be relevant to understanding the biological or therapeutic implications of the peptide (Shigezane et al., 1975).

  • Enzyme Inhibition by Peptides : Research on enzyme inhibitors, like the work on dipeptidyl-peptidase IV by Wright et al. (2006), focuses on peptides that can modulate enzyme activity, potentially impacting metabolic or hormonal pathways. Such studies are essential for designing peptides with specific biological effects, including the modulation of glucose levels and treatment of diabetes (Wright et al., 2006).

properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSXFAQJQPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H107N21O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583177
Record name Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide

CAS RN

53697-27-1
Record name Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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